molecular formula C14H21NO B1238426 3-(3-ethylazepan-3-yl)phenol CAS No. 59263-75-1

3-(3-ethylazepan-3-yl)phenol

Cat. No.: B1238426
CAS No.: 59263-75-1
M. Wt: 219.32 g/mol
InChI Key: SRKPTFLLCFBPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-ethylazepan-3-yl)phenol is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethylazepan-3-yl)phenol can be achieved through several methods:

    Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile.

    Reductive Amination: Another approach involves the reductive amination of a phenol derivative with an azepane precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethylazepan-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Electrophilic Substitution: Concentrated nitric acid (HNO3) for nitration, bromine water (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro-phenols, bromo-phenols

Mechanism of Action

The mechanism of action of 3-(3-ethylazepan-3-yl)phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-ethylazepan-3-yl)phenol is unique due to its azepane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other phenol derivatives may not be as effective.

Properties

CAS No.

59263-75-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(3-ethylazepan-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-2-14(8-3-4-9-15-11-14)12-6-5-7-13(16)10-12/h5-7,10,15-16H,2-4,8-9,11H2,1H3

InChI Key

SRKPTFLLCFBPCD-UHFFFAOYSA-N

SMILES

CCC1(CCCCNC1)C2=CC(=CC=C2)O

Canonical SMILES

CCC1(CCCCNC1)C2=CC(=CC=C2)O

Synonyms

N-(desmethyl)meptazinol
N-desmethylmeptazinol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1M solution of BBr3(2.56 mL, 2.56 mmol) in CH2Cl2 was added to 3-ethyl-3-(3-methoxy-phenyl)-azepane (as described in Step I above) (0.300 g, 0.1.28 mmol) dissolved in anhydrous CH2Cl2 (10 mL) at −78° C. After 20 h of stirring at room temperature, the reaction was quenched with sat. NaHCO3 solution, extracted with CH2Cl2 (3×), dried (MgSO4) and concentrated to give the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.56 mL
Type
reactant
Reaction Step One
Name
3-ethyl-3-(3-methoxy-phenyl)-azepane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1M solution of BBr3(2.56 mL, 2.56 mmol) in CH2Cl2 was added to 3-ethyl-3-(3-methoxy-phenyl)-azepane (as described in Example 8, Step A) (0.300 g, 0.1.28 mmol) dissolved in anhydrous CH2Cl2 (10 mL) at −78° C. After 20 h of stirring at room temperature, the reaction was quenched with sat. NaHCO3 solution, extracted with CH2Cl2 (3×), dried (MgSO4) and concentrated to give the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.